molecular formula C9H8N2O2 B15291039 Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate

Cat. No.: B15291039
M. Wt: 176.17 g/mol
InChI Key: CVSPVQPNQJVOOQ-UHFFFAOYSA-N
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Description

Its structure combines a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) with an electron-deficient propiolate ester group. This configuration enables reactivity in cycloaddition reactions, such as Huisgen azide-alkyne click chemistry, and serves as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

ethyl 3-pyrimidin-2-ylprop-2-ynoate

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2H2,1H3

InChI Key

CVSPVQPNQJVOOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl esters. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-(pyrimidin-2-yl)prop-2-ynoate, enabling comparative analysis of their properties and applications:

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

  • Structure: Substituted phenyl ring with amino and fluorine groups instead of pyrimidine.
  • Molecular Formula: C₁₁H₁₀FNO₂ (MW: 207.2 g/mol) .
  • Applications : Likely used in fluorinated drug intermediates due to enhanced metabolic stability from the fluorine atom. Discontinued commercial availability suggests niche or experimental use .

Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate

  • Structure : Replaces pyrimidine with a thiazole ring (five-membered heterocycle with sulfur and nitrogen).
  • Molecular Formula: C₈H₇NO₂S (MW: 181.2 g/mol) .
  • Applications : Thiazole’s electron-rich nature may alter reactivity in cycloadditions compared to pyrimidine. Used in agrochemical or antimicrobial agent synthesis .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Pyrimidine ring with methyl, thioacetate, and thietane substituents.
  • Molecular Formula : C₁₂H₁₆N₂O₃S₂ (MW: 300.4 g/mol) .
  • Applications : Demonstrates pyrimidine’s versatility in functionalization for sulfur-containing pharmaceuticals or ligands .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Applications
This compound Pyrimidine Propiolate ester ~178.2 (estimated) Click chemistry, drug synthesis
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate Phenyl Amino, fluorine, propiolate 207.2 Fluorinated intermediates
Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate Thiazole Propiolate ester 181.2 Antimicrobial agents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Methyl, thioacetate, thietane 300.4 Sulfur-based pharmaceuticals

Key Research Findings

Synthetic Utility: Pyrimidine-based esters like this compound are intermediates in synthesizing fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones) via cyclization reactions .

Electronic Effects : The pyrimidine ring’s electron-withdrawing nature enhances the electrophilicity of the alkyne, favoring cycloadditions compared to phenyl or thiazole analogs .

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